Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, methoxy groups, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a precursor compound followed by esterification and hydroxylation reactions. One common method involves the use of 2-bromo-4,5-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including bromination, esterification with ethyl alcohol, and subsequent hydroxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile: Shares a similar bromine and methoxy substitution pattern but differs in the functional group attached to the phenyl ring.
1-(2-bromo-4,5-dimethoxyphenyl)acetone: Another compound with similar substitution but different in the carbonyl group attached to the phenyl ring.
Uniqueness
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxypropanoate moiety differentiates it from other similar compounds, providing unique properties and applications.
Biological Activity
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C14H19BrO3
- Molecular Weight: 303.21 g/mol
- IUPAC Name: this compound
- CAS Number: 2755718-21-7
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.
The proposed mechanism involves the compound's ability to interact with cellular pathways that regulate cell survival and death. It is believed to inhibit specific kinases involved in cell proliferation while activating apoptotic pathways. This dual action makes it a promising candidate for further development as an anticancer drug.
Case Studies
-
Study on Antimicrobial Activity:
- Objective: To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Methodology: Disk diffusion method was employed.
- Results: The compound showed a zone of inhibition of 15 mm against E. coli and 20 mm against S. aureus, indicating strong antimicrobial properties.
-
Study on Anticancer Effects:
- Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Methodology: MTT assay was used for cell viability assessment.
- Results: IC50 value was determined to be 25 µM, indicating effective cytotoxicity at relatively low concentrations.
Data Table: Biological Activity Summary
Activity Type | Target Organisms/Cells | Method Used | Key Findings |
---|---|---|---|
Antimicrobial | E. coli, S. aureus | Disk diffusion method | Zone of inhibition: E. coli (15 mm), S. aureus (20 mm) |
Anticancer | MCF-7 breast cancer | MTT assay | IC50 = 25 µM; induction of apoptosis |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- The pharmacokinetics and bioavailability of this compound.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Structural modifications to enhance potency and reduce toxicity.
Properties
Molecular Formula |
C13H17BrO5 |
---|---|
Molecular Weight |
333.17 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17BrO5/c1-4-19-13(16)7-10(15)8-5-11(17-2)12(18-3)6-9(8)14/h5-6,10,15H,4,7H2,1-3H3 |
InChI Key |
CZAWBSQRQLIXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1Br)OC)OC)O |
Origin of Product |
United States |
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